2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Overview
Description
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is a compound that features a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and a 2-methylpropanoic acid moiety. This structure suggests that the compound could exhibit unique physical and chemical properties due to the presence of the electron-withdrawing trifluoromethyl groups, which could affect its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of compounds related to 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid can be complex due to the presence of trifluoromethyl groups. For instance, the synthesis of tris[3,5-bis(trifluoromethyl)phenyl]borane, a related compound, has been achieved on a practical scale, indicating the feasibility of synthesizing complex molecules with multiple trifluoromethyl substituents . Additionally, the preparation of 3,5-bis(trifluoromethyl)phenyl sulfones for use in the Julia-Kocienski olefination reaction suggests that the trifluoromethylated phenyl ring can be incorporated into various molecular frameworks .
Molecular Structure Analysis
The molecular structure of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is likely to be influenced by the trifluoromethyl groups, which are known to be highly electron-withdrawing. This can lead to a decrease in electron density on the phenyl ring and potentially affect the acidity of the propanoic acid moiety. The presence of these groups can also impact the overall molecular geometry and electronic distribution .
Chemical Reactions Analysis
Compounds with 3,5-bis(trifluoromethyl)phenyl groups have been shown to participate in various chemical reactions. For example, 3,5-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst in dehydrative amidation reactions , and 3,5-bis(trifluoromethyl)phenyl sulfones have been employed in the Julia-Kocienski olefination reaction . These studies demonstrate the reactivity of the trifluoromethylated phenyl ring in different chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid are not directly reported in the provided papers. However, the properties of related compounds suggest that the trifluoromethyl groups would confer high stability and potentially affect the compound's solubility and boiling point. For instance, fluorinated polyimides derived from a diamine containing a 3,5-bis(trifluoromethyl)phenyl group exhibit good solubility and thermal stability . The electron-withdrawing nature of the trifluoromethyl groups could also influence the acidity of the propanoic acid moiety, making it a stronger acid compared to its non-fluorinated analogs.
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O2/c1-10(2,9(19)20)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLKRFYFNMCQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431524 | |
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid | |
CAS RN |
289686-70-0 | |
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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